molecular formula C12H27N2O6+ B12699267 [2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium CAS No. 1455009-77-4

[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium

Cat. No.: B12699267
CAS No.: 1455009-77-4
M. Wt: 295.35 g/mol
InChI Key: RWKHWCXMRSXBCY-LVZGIILASA-N
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Description

[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium typically involves multiple steps. The process begins with the preparation of the oxane ring, followed by the introduction of hydroxyl groups at specific positions. The final step involves the addition of the trimethylammonium group. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the correct formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form simpler alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated or alkylated derivatives.

Scientific Research Applications

[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with these targets, influencing their activity and function. The trimethylammonium group can also interact with negatively charged sites on proteins or other biomolecules, further modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    [2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium: is similar to other compounds with multiple hydroxyl groups and an ammonium group, such as certain amino sugars and glycosides.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

CAS No.

1455009-77-4

Molecular Formula

C12H27N2O6+

Molecular Weight

295.35 g/mol

IUPAC Name

[2-hydroxy-3-[[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]amino]propyl]-trimethylazanium

InChI

InChI=1S/C12H27N2O6/c1-14(2,3)5-7(16)4-13-9-11(18)10(17)8(6-15)20-12(9)19/h7-13,15-19H,4-6H2,1-3H3/q+1/t7?,8-,9-,10-,11-,12-/m1/s1

InChI Key

RWKHWCXMRSXBCY-LVZGIILASA-N

Isomeric SMILES

C[N+](C)(C)CC(CN[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O)O

Canonical SMILES

C[N+](C)(C)CC(CNC1C(C(C(OC1O)CO)O)O)O

Origin of Product

United States

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